2-(3-Bromoanilino)-N'~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide
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Overview
Description
2-(3-Bromoanilino)-N’~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide is a complex organic compound that features a brominated aniline group and a nitro-furyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoanilino)-N’~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide typically involves the condensation of 3-bromoaniline with a nitro-furyl aldehyde in the presence of an acetohydrazide. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromoanilino)-N’~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted aniline derivatives .
Scientific Research Applications
2-(3-Bromoanilino)-N’~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromoanilino)-N’~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide: This compound also features a nitro-furyl moiety and has similar applications in medicinal chemistry.
2-(3-Bromoanilino)-N’-(3,5-dibromo-2-methoxybenzylidene)acetohydrazide: This compound has a similar structure but with additional bromine atoms, which may influence its reactivity and applications.
Uniqueness
2-(3-Bromoanilino)-N’~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11BrN4O4 |
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Molecular Weight |
367.15 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H11BrN4O4/c14-9-2-1-3-10(6-9)15-8-12(19)17-16-7-11-4-5-13(22-11)18(20)21/h1-7,15H,8H2,(H,17,19)/b16-7- |
InChI Key |
YJCUIVGOAPWKIT-APSNUPSMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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